
9,10-Anthracenedione, 2-acetyl-1,4-diamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 2-acetyl-1,4-diamino- is a chemical compound with the molecular formula C16H12N2O2. It is also known as mitoxantrone and is a synthetic anthracenedione derivative. This compound has been extensively studied for its potential use as an anticancer agent due to its ability to inhibit DNA synthesis and repair.
Mécanisme D'action
Mitoxantrone works by intercalating into DNA and inhibiting topoisomerase II, an enzyme that is involved in DNA replication and repair. This leads to the formation of DNA adducts and breaks, which ultimately leads to cell death. Mitoxantrone also has immunosuppressive properties, which may contribute to its effectiveness in the treatment of multiple sclerosis.
Effets Biochimiques Et Physiologiques
Mitoxantrone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit DNA synthesis and repair, as well as to induce apoptosis in cancer cells. Mitoxantrone has also been shown to have immunosuppressive properties, which may contribute to its effectiveness in the treatment of multiple sclerosis. However, mitoxantrone can also have toxic effects on the heart, leading to cardiotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using mitoxantrone in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying DNA synthesis and repair, as well as for investigating potential anticancer agents. However, mitoxantrone can also have toxic effects on cells, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on mitoxantrone. One area of research is the development of new analogs of mitoxantrone that may have increased efficacy and reduced toxicity. Another area of research is the investigation of the immunosuppressive properties of mitoxantrone, which may have applications in the treatment of autoimmune diseases other than multiple sclerosis. Additionally, further research is needed to understand the cardiotoxicity of mitoxantrone and to develop strategies to mitigate this toxicity.
Méthodes De Synthèse
The synthesis of 9,10-Anthracenedione, 2-acetyl-1,4-diamino- involves the reaction of 1,4-diaminoanthraquinone with acetic anhydride in the presence of sulfuric acid. The reaction yields a mixture of mitoxantrone and its isomer, 1,4-dihydroxy-5,8-bis(acetylamino)anthracene-9,10-dione. The mixture is then separated by column chromatography to obtain pure mitoxantrone.
Applications De Recherche Scientifique
Mitoxantrone has been extensively studied for its potential use as an anticancer agent. It has been shown to be effective against a variety of cancers, including breast cancer, prostate cancer, and leukemia. Mitoxantrone works by inhibiting DNA synthesis and repair, leading to cell death. It has also been studied for its potential use in the treatment of multiple sclerosis, as it has immunosuppressive properties.
Propriétés
Numéro CAS |
19500-94-8 |
|---|---|
Nom du produit |
9,10-Anthracenedione, 2-acetyl-1,4-diamino- |
Formule moléculaire |
C16H12N2O3 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
2-acetyl-1,4-diaminoanthracene-9,10-dione |
InChI |
InChI=1S/C16H12N2O3/c1-7(19)10-6-11(17)12-13(14(10)18)16(21)9-5-3-2-4-8(9)15(12)20/h2-6H,17-18H2,1H3 |
Clé InChI |
GUUWHMTVVVFXIF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N |
SMILES canonique |
CC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N |
Autres numéros CAS |
19500-94-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





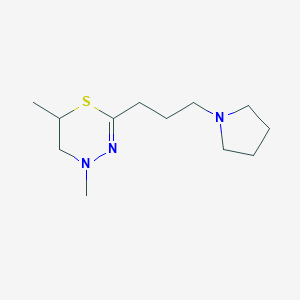

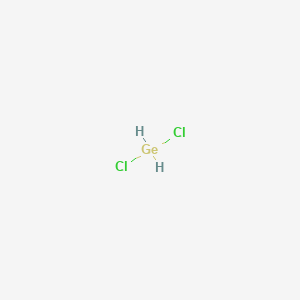
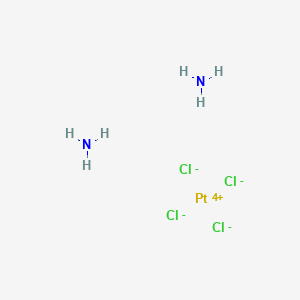
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
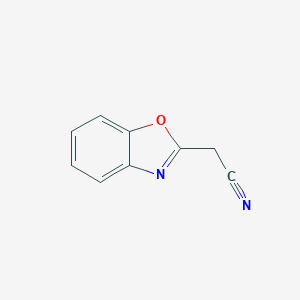

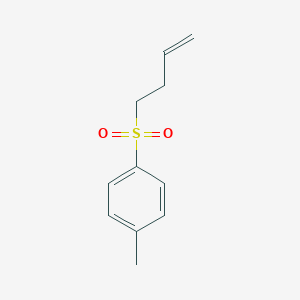
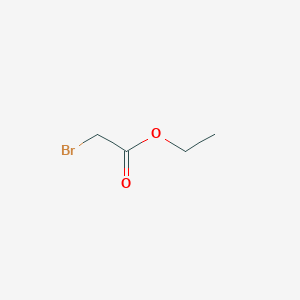
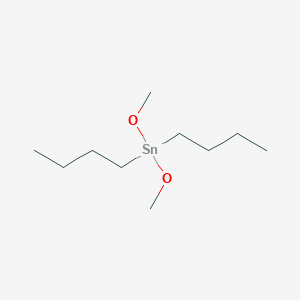
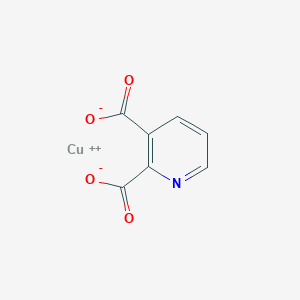
![Dibenzo[g,p]chrysene](/img/structure/B91316.png)